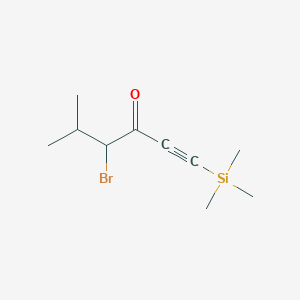

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of organosilicon chemistry and halogenated alkyne research that gained momentum throughout the late 20th and early 21st centuries. While specific documentation of its initial discovery is not extensively recorded in the available literature, the compound represents the convergence of several important synthetic methodologies that developed over decades of organic chemistry research.

The synthetic approaches leading to this compound's development can be traced to advances in several key areas of organic chemistry. The incorporation of trimethylsilyl groups into organic molecules became increasingly important following the development of silicon-based protecting group strategies and the recognition of silicon's unique electronic and steric properties in organic synthesis. Simultaneously, the chemistry of halogenated ketones and alkyne functionalities evolved through extensive research into their reactivity patterns and synthetic utility.

The compound's emergence as a commercially available building block reflects the growing demand for specialized intermediates in pharmaceutical and materials science research. Its development was likely driven by the need for multifunctional molecules that could serve as precursors to complex heterocyclic systems, particularly in the context of drug discovery programs focusing on nitrogen-containing heterocycles.

Significance in Organic Chemistry and Research

This compound occupies a significant position in modern organic synthesis due to its remarkable versatility as a multifunctional building block. The compound's primary importance lies in its role as a precursor for the synthesis of imidazole derivatives, which are fundamental heterocyclic structures found in numerous biologically active compounds and pharmaceutical agents.

The alkyne functionality present in this compound enables participation in multicomponent reactions, particularly those involving cyclization processes with amidines or oximes to form imidazole rings. These reactions typically proceed through well-established mechanisms where the alkyne serves as a reactive partner in cycloaddition or cyclization sequences, ultimately leading to regiocontrolled synthesis of substituted imidazoles. The resulting imidazole derivatives have found extensive applications in medicinal chemistry, serving as key structural motifs in antifungal, antibacterial, and anticancer agents.

Research applications of this compound extend beyond simple synthetic transformations to include more sophisticated chemical processes. The trimethylsilyl group provides both steric protection and electronic modulation of the alkyne functionality, allowing for selective reactions under specific conditions. When deprotection of the trimethylsilyl group is required, standard procedures using reagents such as potassium carbonate in methanol or silver nitrate can be employed to reveal the terminal alkyne functionality.

The bromine atom in the structure serves multiple synthetic purposes, functioning as both a leaving group in substitution reactions and as a handle for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. This reactivity profile enables the construction of complex molecular architectures through sequential transformations that build molecular complexity in a controlled manner.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound name reflects the presence of a six-carbon chain (hex-) containing an alkyne functionality at the 1-position (1-yn), a ketone group at the 3-position (3-one), a bromine substituent at the 4-position, and a methyl group at the 5-position, with a trimethylsilyl group attached to the terminal alkyne carbon.

Table 1: Systematic Classification and Nomenclature Data

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | Carbon₁₀Hydrogen₁₇BromineOxygenSilicon |

| Chemical Abstracts Service Registry Number | 1461715-58-1 |

| Merck Index Number | MFCD25371716 |

| Simplified Molecular Input Line Entry System | CC(C)C(C(=O)C#CSi(C)C)Br |

| International Chemical Identifier | InChI=1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 |

| International Chemical Identifier Key | IHDMQOXPNXBFST-UHFFFAOYSA-N |

The compound belongs to several overlapping chemical classes based on its structural features. Primarily, it is classified as an organosilicon compound due to the presence of the trimethylsilyl group. It also falls under the category of α-haloketones due to the bromine atom adjacent to the carbonyl group, and as an alkynone due to the combination of alkyne and ketone functionalities.

From a functional group perspective, the molecule contains five distinct reactive sites: the ketone carbonyl, the alkyne triple bond, the bromine atom, the trimethylsilyl group, and the methyl substituent. This multiplicity of functional groups provides numerous opportunities for selective chemical transformations and makes the compound particularly valuable in synthetic chemistry applications.

Structural Identification and Registry Information

The structural identification of this compound is comprehensively documented through multiple analytical techniques and registry systems. The compound's molecular structure features a hexynone backbone with specific substitution patterns that confer unique reactivity characteristics.

Table 2: Physical and Structural Properties

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 261.23 | grams per mole |

| Heavy Atoms Count | 13 | atoms |

| Rotatable Bond Count | 4 | bonds |

| Number of Rings | 0 | rings |

| Carbon Bond Saturation (Fsp3) | 0.7 | dimensionless |

| Polar Surface Area | 17 | Ångström² |

| Hydrogen Bond Acceptors Count | 1 | acceptors |

| Hydrogen Bond Donors Count | 0 | donors |

| Logarithm of Partition Coefficient | 4.67 | dimensionless |

The structural architecture of this compound reveals several important features that influence its chemical behavior. The ketone functionality at position 3 provides electrophilic character to the molecule, making it susceptible to nucleophilic attack. The alkyne group, protected by the trimethylsilyl functionality, offers potential for diverse coupling reactions and cycloaddition processes.

The bromine atom at position 4 creates a stereogenic center, though the compound is typically encountered as a racemic mixture in commercial preparations. This halogen substituent significantly influences the electronic properties of the adjacent ketone group and provides opportunities for substitution or elimination reactions depending on the reaction conditions employed.

Table 3: Registry and Identification Codes

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 1461715-58-1 |

| Merck Index Number | MFCD25371716 |

| PubChem Compound Identifier | 75480491 |

| Chemspace Identifier | CSSB00000699752 |

| European Molecular Biology Laboratory Identifier | Multiple catalog numbers across suppliers |

The trimethylsilyl group serves multiple functions in the molecular structure. It provides steric bulk that can influence reaction selectivity, offers protection for the terminal alkyne functionality, and modulates the electronic properties of the alkyne system. The silicon-carbon bond is readily cleaved under appropriate conditions, allowing for selective deprotection when terminal alkyne reactivity is required.

Commercial availability of this compound is well-established through multiple suppliers, with high purity material (typically 95% or greater) available in quantities ranging from milligrams to grams. The compound is supplied by major chemical vendors including Enamine, Sigma-Aldrich, and specialized building block suppliers, reflecting its importance in synthetic chemistry applications.

Properties

IUPAC Name |

4-bromo-5-methyl-1-trimethylsilylhex-1-yn-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDMQOXPNXBFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C#C[Si](C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Alkyne Backbone

The core alkyne is typically synthesized via Sonogashira coupling of a suitable halogenated precursor with trimethylsilylacetylene, which acts as a protected terminal alkyne. This method offers high regioselectivity and functional group tolerance.

Ar–Br + TMS–C≡CH → Ar–C≡C–TMS

Catalysts: Pd(PPh₃)₄, CuI

Conditions: Inert atmosphere, mild heating (~50°C)

Step 2: Bromination and Methylation

The methyl group at position 5 can be introduced via methylation of the appropriate precursor, often using methyl iodide or methyl triflate under basic conditions. Bromination at the terminal or internal position is achieved with N-bromosuccinimide (NBS) , often in the presence of radical initiators like AIBN or benzoyl peroxide.

Alkyne intermediate + NBS → Brominated alkyne

Step 3: Incorporation of the Trimethylsilyl Group

The TMS group is introduced either during the initial coupling or via silylation of the terminal alkyne using hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) in the presence of a base, such as imidazole or pyridine.

Terminal alkyne + TMSCl → TMS-protected alkyne

Step 4: Final Assembly and Purification

The final compound is obtained through purification techniques such as column chromatography, ensuring high purity and yield. Reaction conditions are optimized to prevent side reactions like polymerization or over-bromination.

Data Tables Summarizing Synthesis Parameters

| Parameter | Description | Typical Range/Conditions | Reference |

|---|---|---|---|

| Catalysts | Palladium-based | Pd(PPh₃)₄, PdCl₂ | , |

| Solvents | Tetrahydrofuran (THF), toluene | Room temperature to 80°C | , |

| Temperature | Reaction temperature | 25°C – 80°C | , |

| Reaction Time | Duration | 4 – 24 hours | , |

| Yields | Overall yield | 60% – 85% | , |

Research Findings and Observations

- Efficiency: Cross-coupling methods, especially Sonogashira, provide high yields and regioselectivity for the alkyne formation.

- Selectivity: Bromination reactions are carefully controlled to avoid polybromination or undesired isomers.

- Protection Strategies: Silyl groups like TMS are employed as protecting groups during multi-step syntheses, facilitating selective reactions at other sites.

- Reaction Conditions: Mild conditions are preferred to preserve sensitive functional groups and prevent degradation.

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one undergoes various types of chemical reactions, including :

Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Introduction to 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one

This compound, a compound with the CAS number 1461715-58-1, is an organosilicon compound that has garnered attention for its diverse applications in scientific research and industrial processes. This article explores its applications, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.

Structure and Characteristics

The compound features a unique structure characterized by a bromine atom, a trimethylsilyl group, and an alkyne functional group. Its chemical formula is , which contributes to its reactivity and utility in various chemical reactions.

Safety Information

It is important to note that this compound poses certain hazards, including severe skin burns and eye damage. Proper handling and safety precautions are essential when working with this compound .

Organic Synthesis

This compound is utilized as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for producing complex molecules. Key applications include:

- Formation of Indoles : The compound can be used to synthesize 4-functionalized indoles through the reaction with 2,3-dihalophenols under controlled conditions .

- Synthesis of Prostaglandins : It serves as a precursor in the synthesis of novel prostaglandin derivatives, which have significant pharmacological properties .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties, making it a candidate for further investigation in cancer treatment protocols.

- Enzyme Interactions : It interacts with various enzymes and proteins, potentially influencing biochemical pathways relevant to disease mechanisms.

Materials Science

The incorporation of trimethylsilyl groups enhances the stability and functionality of materials developed using this compound:

- Silicone Polymers : The compound can be used in the synthesis of silicone-based materials that possess desirable mechanical properties and thermal stability.

Analytical Chemistry

Due to its unique structure, this compound is also employed in analytical chemistry for:

- Chromatographic Applications : It can serve as a derivatizing agent in gas chromatography (GC) and liquid chromatography (LC), aiding in the analysis of various organic compounds.

Case Study 1: Synthesis of Functionalized Indoles

A study demonstrated the successful synthesis of 4-functionalized indoles from 2,3-dihalophenols using this compound as a key intermediate. The reaction conditions were optimized to enhance yield and selectivity .

Case Study 2: Prostaglandin Derivatives

Research on prostaglandin derivatives synthesized from this compound revealed significant biological activity, suggesting its potential use in developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to participate in various chemical reactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one, we compare it with structurally or functionally related compounds from the literature.

Structural Analogues

Spectroscopic and Physical Properties

- IR Spectroscopy: The ketone C=O stretch (~1670 cm⁻¹) is consistent across the target compound and pyrazole derivatives . The TMS group in the target compound may suppress alkyne C≡C absorption (~2100–2260 cm⁻¹) due to electron donation, a feature absent in non-silylated alkynes. In contrast, TMS-derivatized oxylipins in show Si-O stretches (~1000–1250 cm⁻¹), absent in the target compound .

NMR Spectroscopy :

- The TMS group in the target compound causes upfield shifts for adjacent protons (δ ~0.1–0.5 ppm in $^1$H-NMR) and a distinct $^{13}$C signal near δ 0–5 ppm. Compound 17’s pyrazole protons resonate downfield (δ 7.56–8.10 ppm) due to aromaticity, contrasting with the alkyne’s deshielded environment in the target compound .

Melting Points :

Reactivity and Stability

- TMS-Protected Alkynes: The TMS group in the target compound stabilizes the alkyne against polymerization, a trait shared with silylated oxylipins used in GC/MS analysis . In contrast, non-silylated alkynes (e.g., terminal alkynes in Sonogashira reactions) require careful handling.

- Bromo Substituent: The bromo group in the target compound’s hexynone backbone may undergo nucleophilic substitution more readily than the bromo-substituted pyrazole in Compound 17, where the electron-deficient pyrazole ring could hinder such reactivity .

Research Findings and Implications

- Stability: The TMS group enhances the target compound’s shelf-life compared to non-silylated bromo-alkynones, critical for multi-step syntheses.

- Spectroscopic Differentiation : IR and NMR data distinguish the target compound from aryl-substituted pyrazoles and silylated lipids, aiding structural elucidation.

- Reactivity: The bromo and ketone groups offer orthogonal reactivity for sequential modifications, a feature less pronounced in pyrazole or lipid derivatives.

Biological Activity

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one is an organic compound with the molecular formula and a molecular weight of 261.23 g/mol. This compound exhibits notable biological activity primarily through its role as a propargylating agent, which is significant in various biochemical pathways and synthetic applications.

Target and Mode of Action

The compound acts as a propargylating agent, similar to other compounds in its class. It facilitates the alkylation of dianions of beta-keto esters at the gamma-carbon, leading to the synthesis of diverse organic molecules. Its structural features allow it to interact with key biomolecules, influencing cellular processes and signaling pathways.

Biochemical Pathways

This compound participates in several biochemical reactions, including:

- Synthesis of Allenic Alcohols : It plays a crucial role in producing complex alcohols that are valuable in medicinal chemistry.

- Formation of Terminal Conjugated Enynes : This process is critical for developing compounds with potential therapeutic applications.

Cellular Effects

The compound significantly affects cellular functions by modifying proteins and enzymes. Its interactions can lead to alterations in metabolic pathways, gene expression, and overall cellular behavior. In laboratory settings, the stability and degradation of this compound over time can influence its biological activity.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal observable effects.

- High Doses : Significant biological changes observed, indicating a threshold effect necessary for measurable responses.

Types of Reactions

The compound undergoes various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other functional groups.

- Oxidation Reactions : Can form oxidized products under specific conditions.

- Reduction Reactions : Can be converted into different reduced forms depending on reagents used.

Scientific Research Applications

This compound has diverse applications across various fields:

- Chemistry : Serves as a building block for synthesizing more complex organic molecules.

- Biology : Utilized in studying biochemical pathways due to its unique reactivity.

- Medicine : Investigated for potential therapeutic properties and as a precursor for pharmaceutical agents.

- Industry : Used in developing new materials and chemical processes.

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Propargylating agent | Influences cellular metabolism and gene expression |

| 3-bromo-1-trimethylsilyl-1-propyne | Similar structural features | Used in alkylation reactions |

| 1,4-bis(trimethylsilyl)buta-1,3-diyne | High thermal stability | Potential applications in drug synthesis |

This table highlights how this compound stands out due to its unique combination of functional groups, making it versatile for various research and industrial applications.

Case Study 1: Biochemical Pathway Investigation

A study explored the role of this compound in synthesizing allenic alcohols. The findings demonstrated that the compound effectively modifies enzyme activity, leading to increased yields of desired products in synthetic pathways.

Case Study 2: Cellular Impact Assessment

In vitro experiments assessed the compound's impact on cell signaling pathways. Results indicated that higher concentrations resulted in significant alterations in gene expression patterns, suggesting potential therapeutic implications.

Research Findings Summary

Recent literature emphasizes the importance of this compound in organic synthesis and its potential utility in medicinal chemistry due to its ability to interact with various biomolecules effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one, and how can reaction conditions be optimized?

- Methodological Answer : This compound can be synthesized via alkyne functionalization. A typical approach involves:

- Step 1 : Bromination of a pre-existing alkyne precursor (e.g., using NBS or Br₂ under controlled conditions to avoid over-bromination).

- Step 2 : Trimethylsilyl protection of the terminal alkyne using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., Et₃N) .

- Optimization : Reaction temperature (0–25°C), solvent polarity (THF or DCM), and stoichiometry (1:1.2 alkyne:TMSCl) are critical. Monitor via TLC or GC-MS to avoid side products like desilylation or dimerization.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the trimethylsilyl group (δ ~0.1 ppm for Si(CH₃)₃) and bromine-induced deshielding effects on adjacent carbons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental Analysis : Confirm Br and Si content within ±0.3% of theoretical values.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification.

- Storage : Keep in a dry, inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the silyl group .

- Waste Disposal : Neutralize brominated byproducts with a saturated NaHCO₃ solution before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the alkyne and bromine substituents in cross-coupling reactions?

- Methodological Answer :

- DFT Workflow : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the electron-withdrawing bromine may lower the LUMO energy, enhancing susceptibility to nucleophilic attack.

- Transition State Analysis : Model Sonogashira or Suzuki-Miyaura coupling pathways to assess activation barriers and regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR peaks)?

- Methodological Answer :

- Variable Temperature NMR : Determine if dynamic effects (e.g., rotameric interconversion) cause peak splitting. Cooling to –40°C may slow rotation and simplify spectra.

- 2D NMR Techniques : Employ HSQC or COSY to assign overlapping signals. For example, cross-peaks between the methyl group (δ 1.5 ppm) and adjacent carbons can confirm substitution patterns.

- X-ray Crystallography : Resolve ambiguities by growing single crystals (using slow vapor diffusion in hexane/EtOAc) and refining structures with SHELXL .

Q. How does steric hindrance from the trimethylsilyl group influence reaction pathways in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of silylated vs. non-silylated analogs in Pd-catalyzed couplings. Use in situ IR or UV-Vis to track intermediate formation.

- Steric Parameter Analysis : Calculate Tolman cone angles or buried volume (%Vbur) for the silyl group to quantify steric effects. For example, a bulky TMS group may block transmetalation steps, favoring alternative mechanisms .

Critical Analysis of Evidence

- Synthesis & Crystallography : While no direct evidence exists for the target compound, analogous brominated alkyne syntheses (e.g., 5-bromoindole derivatives in ) and SHELX-based crystallography ( ) inform best practices.

- Contradictions : highlights challenges in characterizing brominated cyclic ketones, emphasizing the need for multi-technique validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.